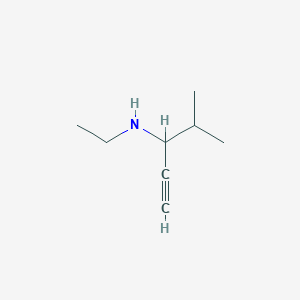
3-Amino-2-(piperidin-3-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(piperidin-3-YL)propanoic acid is an organic compound that features both an amino group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(piperidin-3-YL)propanoic acid typically involves the reaction of piperidine derivatives with amino acids. One common method includes the use of N-protected piperidine derivatives, which are then deprotected to yield the desired compound . The reaction conditions often involve the use of solvents such as ethanol and water, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(piperidin-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-Amino-2-(piperidin-3-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 3-Amino-2-(piperidin-3-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites on enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
- 2-Amino-3-(piperidin-1-yl)propanoic acid
- 3-(1-Piperidinyl)-L-alanine
Uniqueness
3-Amino-2-(piperidin-3-YL)propanoic acid is unique due to its specific structural features, which include both an amino group and a piperidine ring. This combination allows for unique interactions with biological targets and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-amino-2-piperidin-3-ylpropanoic acid |
InChI |
InChI=1S/C8H16N2O2/c9-4-7(8(11)12)6-2-1-3-10-5-6/h6-7,10H,1-5,9H2,(H,11,12) |
InChI Key |
FXOSWXJIKOKDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B15255930.png)
![2,2-Difluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-amine](/img/structure/B15255935.png)

![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetic acid](/img/structure/B15255953.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B15255960.png)

![6-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B15255974.png)
![1-[4-(Propan-2-yl)-1,2,3-thiadiazol-5-yl]ethan-1-one](/img/structure/B15255982.png)
![Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate](/img/structure/B15255986.png)
![4-[2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B15255992.png)


